Parp1/brd4-IN-1 -

Parp1/brd4-IN-1

Catalog Number: EVT-15279254
CAS Number:
Molecular Formula: C29H26N6O3
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PARP1/BRD4-IN-1 is a dual inhibitor targeting both poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4). This compound has garnered attention due to its potential in cancer therapy, particularly for malignancies characterized by DNA repair deficiencies. The simultaneous inhibition of PARP1 and BRD4 exploits the concept of polypharmacology, where targeting multiple pathways can enhance therapeutic efficacy against cancer cells.

Source and Classification

PARP1/BRD4-IN-1 has been synthesized through cheminformatics and structure-based design methods. It falls under the category of small molecule inhibitors, specifically designed to modulate the enzymatic activities of PARP1 and BRD4. This compound is part of a broader class of dual-target inhibitors that aim to disrupt cancer cell survival mechanisms by interfering with DNA repair processes and transcriptional regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of PARP1/BRD4-IN-1 involves a combination of data-driven approaches and structure-based design. The design process identifies merged pharmacophores that contain amide-linked ring systems, leading to the prioritization of specific scaffolds such as phenanthridin-6(5H)-one. The synthesis typically incorporates the following steps:

  1. Pharmacophore Identification: Using computational methods to identify potential pharmacophores that can interact with both PARP1 and BRD4.
  2. Scaffold Design: Modifying existing scaffolds to enhance binding affinity and selectivity for the target proteins.
  3. Chemical Synthesis: Employing standard organic synthesis techniques, including coupling reactions and cyclization, to construct the final compound.

The synthetic route is optimized for yield and purity, ensuring that the final product exhibits the desired inhibitory activity against both targets.

Molecular Structure Analysis

Structure and Data

The molecular structure of PARP1/BRD4-IN-1 features a complex arrangement that allows for effective binding to both PARP1 and BRD4. Key structural components include:

  • Amide Bonds: Essential for interaction with target proteins.
  • Aromatic Rings: Contribute to hydrophobic interactions within the binding sites.
  • Functional Groups: Specific modifications enhance solubility and bioavailability.

Quantitative structure-activity relationship (QSAR) models may be employed to predict the biological activity based on structural features, aiding in further optimization of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

PARP1/BRD4-IN-1 undergoes specific biochemical reactions upon administration, primarily involving:

  • Inhibition of PARP1 Activity: The compound competes with NAD+ for binding at the active site of PARP1, preventing its catalytic function in DNA repair.
  • Disruption of BRD4 Function: By binding to BRD4, it inhibits its ability to interact with acetylated histones, thereby affecting transcriptional activation.

These interactions lead to a synergistic effect, enhancing the cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

Process and Data

The mechanism by which PARP1/BRD4-IN-1 exerts its effects involves:

  1. Inhibition of DNA Repair Pathways: By blocking PARP1 activity, the compound prevents effective repair of DNA single-strand breaks, leading to accumulation of DNA damage.
  2. Transcriptional Regulation: Inhibition of BRD4 disrupts its role in facilitating transcriptional elongation, particularly in genes involved in cell survival.
  3. Synergistic Effects: The combined inhibition results in enhanced apoptosis in cancer cells, particularly those deficient in homologous recombination repair mechanisms.

Experimental data indicate that this dual inhibition can significantly reduce tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PARP1/BRD4-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-500 g/mol, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may require formulation adjustments for aqueous solutions.
  • Stability: Stability studies indicate that the compound maintains integrity under physiological conditions but may require protection from light or moisture during storage.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.

Applications

Scientific Uses

PARP1/BRD4-IN-1 is primarily used in cancer research, particularly for:

  • Investigating Mechanisms of Cancer Cell Survival: Understanding how dual inhibition affects cellular pathways can provide insights into therapeutic strategies.
  • Developing Combination Therapies: Its synergistic effects with other anticancer agents make it a candidate for combination therapies aimed at enhancing treatment efficacy.
  • Exploring New Cancer Treatment Modalities: The compound serves as a model for designing further dual inhibitors targeting other oncogenic pathways.

Properties

Product Name

Parp1/brd4-IN-1

IUPAC Name

2-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C29H26N6O3

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32)

InChI Key

JHEWPSFLMCUPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.